

# Tenebenal™ (Broflanilide): Application Notes and Protocols for Agrochemical Research

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## Compound of Interest

Compound Name: Tenebral

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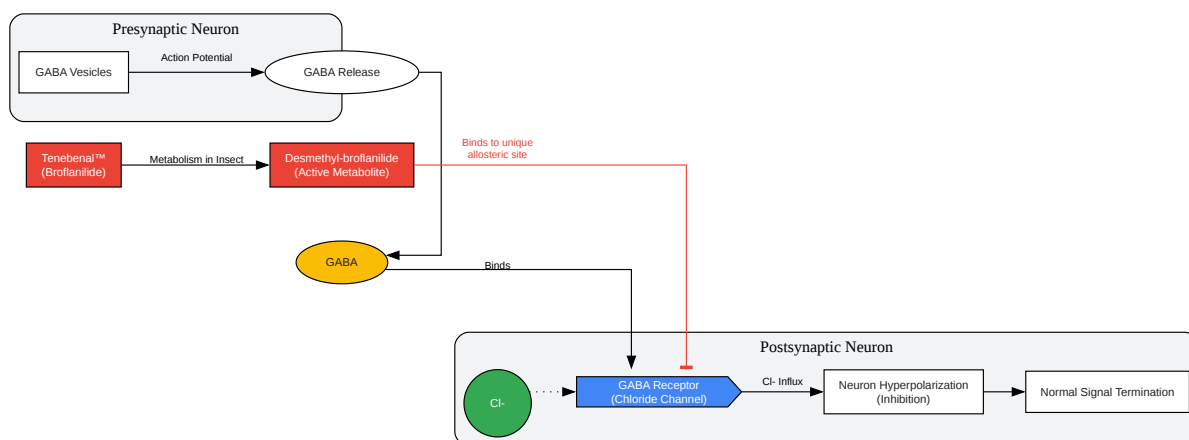
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tenebenal™, with the common name Broflanilide, is a novel insecticide developed by Mitsui Chemicals Crop & Life Solutions.[1] It belongs to the meta-diamide class of chemicals and exhibits high efficacy against a wide range of agricultural and public health pests, including those that have developed resistance to existing insecticides.[2][3] Its unique mode of action has led to its classification by the Insecticide Resistance Action Committee (IRAC) into a new group, Group 30, which targets the GABA-gated chloride channel as an allosteric modulator.[4][5] This document provides detailed application notes, experimental protocols, and efficacy data for the use of Tenebenal™ in agrochemical research.

## Mode of Action

Tenebenal™ acts as a potent nervous system inhibitor.[3] It is a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects.[2][6] Unlike other insecticides that target the GABA receptor, such as fipronil, Tenebenal™ (after being metabolized to its active form, desmethyl-broflanilide) binds to a distinct site on the receptor.[2][6] This binding allosterically modulates the GABA-gated chloride channel, preventing the influx of chloride ions into the nerve cell.[4] The disruption of this inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, resulting in convulsions, paralysis, and ultimately, death.[5] This novel mode of action makes Tenebenal™ a valuable tool for managing resistance to other insecticide classes.[2][4]



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**Caption:** Signaling pathway of Tenebenal™ (Broflanilide) at the insect GABA receptor.

## Quantitative Efficacy Data

The following tables summarize the efficacy of Tenebenal™ (Broflanilide) against various insect pests from published studies.

Table 1: Efficacy of Broflanilide against *Spodoptera litura*<sup>[7]</sup>

Insecticide	LC50 (mg/L)	Relative Toxicity (Broflanilide = 1)
Broflanilide	0.08	1.00
Abamectin	0.10	0.80
Tetraniliprole	0.19	0.42
Spinetoram	0.46	0.17
Chlorfenapyr	0.88	0.09
Chromafenozide	0.91	0.09
Pyridalyl	1.22	0.07
Cyantraniliprole	1.32	0.06
Chlorantraniliprole	2.21	0.04
Metaflumizone	3.61	0.02
Flubendiamide	9.95	0.01

Table 2: Residual Efficacy of Broflanilide 50WP against *Anopheles gambiae* (Kisumu strain) in Cone Bioassays[8]

Formulation & Dose	Surface	Month 1 Mortality (%)	Month 3 Mortality (%)	Month 6 Mortality (%)	Month 8 Mortality (%)
Prototype 50 mg/m <sup>2</sup>	Concrete	98-100	98-100	98-100	71
Prototype 50 mg/m <sup>2</sup>	Mud	>80	<80	40-80	40-80
Prototype 100 mg/m <sup>2</sup>	Concrete	98-100	98-100	98-100	98-100
Prototype 100 mg/m <sup>2</sup>	Mud	86-100	86-100	86-100	86-100
Improved 100 mg/m <sup>2</sup>	Concrete	94-100	94-100	94-100	94-100
Improved 100 mg/m <sup>2</sup>	Mud	81-100	81-100	~60	~60

Table 3: Efficacy of Broflanilide against Susceptible and Resistant Mosquito Strains[9][10][11]

Mosquito Species & Strain	Exposure Method	Concentration	Mortality (%)
Anopheles gambiae (Susceptible)	WHO Tube Bioassay	0.01%	100
Anopheles gambiae (Resistant)	WHO Tube Bioassay	0.01%	100
Aedes aegypti (Susceptible)	WHO Tube Bioassay	0.01%	100
Aedes aegypti (Resistant)	WHO Tube Bioassay	0.01%	100

## Experimental Protocols

## Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., *Spodoptera litura*)

This protocol is adapted from standard laboratory bioassay methods for insecticides.[\[12\]](#)

Objective: To determine the lethal concentration (e.g., LC50) of Tenebenal™ against a target lepidopteran pest.

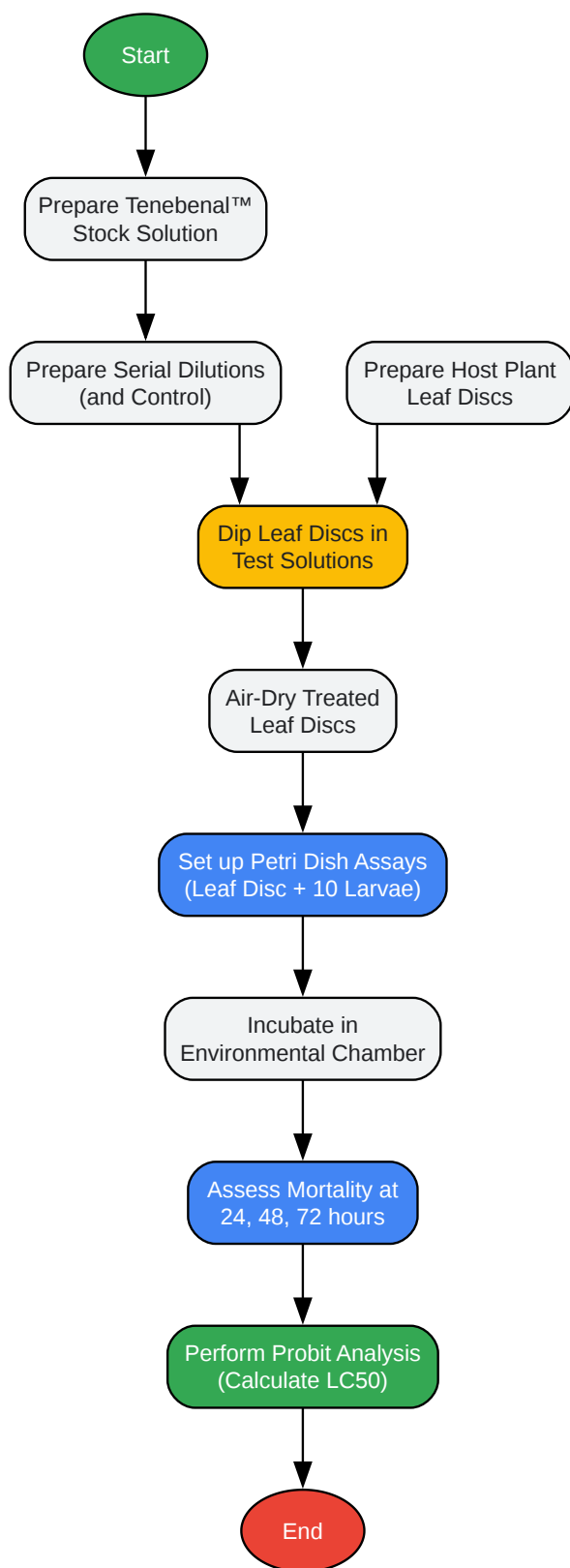
Materials:

- Tenebenal™ technical grade or formulated product
- Acetone or other appropriate solvent
- Distilled water
- Triton X-100 or similar surfactant
- Cabbage, lettuce, or other suitable host plant leaves
- Petri dishes (9 cm diameter)
- Filter paper
- Third-instar larvae of the target pest (e.g., *Spodoptera litura*)
- Fine-tipped paintbrush
- Beakers, graduated cylinders, and volumetric flasks
- Environmental chamber set to  $25 \pm 1^\circ\text{C}$ , 60-70% RH, and a 16:8 (L:D) photoperiod.

Procedure:

- Preparation of Stock Solution:
  - Accurately weigh the required amount of Tenebenal™ and dissolve it in a small volume of acetone to prepare a stock solution (e.g., 1000 mg/L).[\[12\]](#)

- Preparation of Test Solutions:
  - Prepare a series of five to seven serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100).
  - A control solution should be prepared with distilled water and surfactant only.
- Leaf Disc Preparation and Treatment:
  - Cut leaf discs (e.g., 5 cm diameter) from fresh, untreated host plant leaves.
  - Dip each leaf disc into a test solution or the control solution for 10-20 seconds with gentle agitation to ensure complete coverage.
  - Allow the treated leaf discs to air-dry on a wire rack for 1-2 hours.
- Bioassay Setup:
  - Place a piece of moistened filter paper in the bottom of each Petri dish.
  - Place one treated leaf disc in each Petri dish.
  - Using a fine-tipped paintbrush, carefully transfer 10 third-instar larvae onto each leaf disc.
  - Prepare at least three to five replicates for each concentration and the control.
- Incubation and Data Collection:
  - Place the Petri dishes in an environmental chamber under the specified conditions.
  - Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that do not move when prodded with the paintbrush are considered dead.
- Data Analysis:
  - Correct the mortality data for control mortality using Abbott's formula if necessary.
  - Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.



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**Caption:** Experimental workflow for a leaf-dip bioassay with Tenebenal™.

## Protocol 2: Residual Contact Bioassay on Various Surfaces

This protocol is based on methodologies used for evaluating insecticides for public health applications, such as indoor residual spraying (IRS).[\[8\]](#)[\[9\]](#)[\[13\]](#)

Objective: To determine the residual efficacy of Tenebenal™ formulations on different surfaces against target pests (e.g., mosquitoes, cockroaches).

### Materials:

- Tenebenal™ formulated product (e.g., wettable powder - WP)
- Test surfaces (e.g., unglazed ceramic tiles for non-porous, mud-coated plywood for porous)
- Laboratory spray tower or hand-held sprayer calibrated to deliver a specific volume.
- WHO cones or similar exposure chambers
- Target insects (e.g., 2-5 day old non-blood-fed female *Anopheles gambiae*)
- Aspirator
- Holding cups with access to a sugar solution
- Environmental chamber set to  $27 \pm 2^{\circ}\text{C}$  and  $75 \pm 10\%$  RH.

### Procedure:

- Preparation of Spray Suspension:
  - Prepare a suspension of the Tenebenal™ formulation in water to achieve the desired target application rate (e.g., 50, 100, 200 mg of active ingredient per  $\text{m}^2$ ).
- Treatment of Surfaces:
  - Place the test surfaces in a spray tower or designated spray area.



- Apply the insecticide suspension evenly to the surfaces.
- Prepare untreated control surfaces sprayed with water only.
- Allow the treated surfaces to dry for 24 hours and then store them under controlled conditions, protected from light.
- Bioassay Exposure:
  - At desired time intervals post-treatment (e.g., 1, 2, 3... months), perform cone bioassays.
  - Fix a WHO cone to the treated surface.
  - Introduce 10-15 female insects into each cone using an aspirator.
  - Expose the insects for a fixed period (e.g., 30 minutes).
  - Perform at least three to five replicate exposures on each surface type for each time point.
- Post-Exposure and Data Collection:
  - After the exposure period, transfer the insects to clean holding cups with access to a 10% sugar solution.
  - Hold the insects in the environmental chamber.
  - Record mortality at 24, 48, and 72 hours post-exposure.
- Data Analysis:
  - Calculate the average mortality for each surface, dose, and time point.
  - Determine the duration of residual efficacy, defined as the time the formulation maintains mortality above a certain threshold (e.g., 80%).

## Safety and Handling

- Toxicology: Tenebenal™ (Broflanilide) has low acute toxicity via oral, dermal, and inhalation routes.<sup>[14]</sup> It is not a skin or eye irritant and is not a dermal sensitizer.<sup>[14]</sup> However, it is

classified as "Likely to be carcinogenic in humans" by the EPA.[15]

- Environmental Fate: Broflanilide is very toxic to aquatic life with long-lasting effects.[16] It is highly toxic to honey bees on an acute contact and oral basis.[15]
- Personal Protective Equipment (PPE): When handling Tenebenal™, wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection.[16]
- Disposal: Dispose of unused material and containers as hazardous waste according to local, state, and federal regulations.[16]

## Conclusion

Tenebenal™ (Broflanilide) represents a significant advancement in insecticide technology, offering a novel mode of action for the control of a broad spectrum of pests, including those resistant to other chemistries. Its unique properties make it a valuable tool for integrated pest management (IPM) and insecticide resistance management (IRM) programs. The protocols and data presented here provide a framework for researchers to effectively evaluate and utilize Tenebenal™ in agrochemical research and development.

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